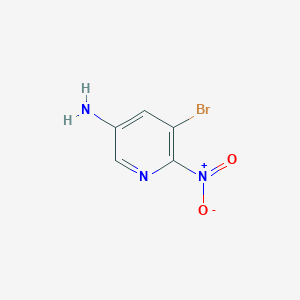
3-Amino-5-bromo-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-6-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and nitro substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromopyridine, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: 3-Amino-5-bromo-6-aminopyridine.
Coupling: Various substituted pyridines depending on the boronic acid used.
Applications De Recherche Scientifique
3-Amino-5-bromo-6-nitropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-6-nitropyridine and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The presence of the amino, bromo, and nitro groups allows for various types of binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-bromo-5-nitropyridine
- 3-Amino-5-bromo-2-chloropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
3-Amino-5-bromo-6-nitropyridine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of amino, bromo, and nitro groups in this particular arrangement is less common compared to other substituted pyridines, making it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C5H4BrN3O2 |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
5-bromo-6-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H,7H2 |
Clé InChI |
ZCHQIIFDUIWZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



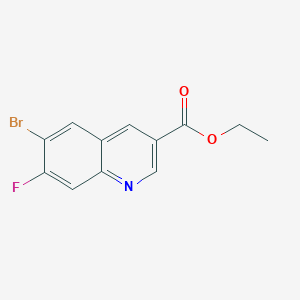
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
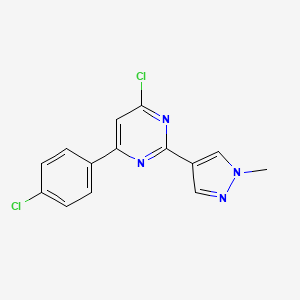
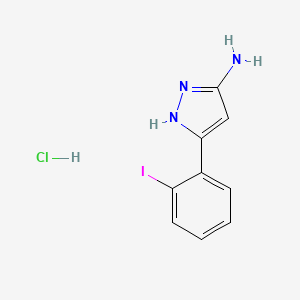
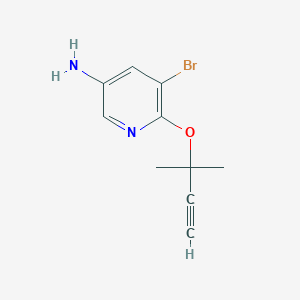
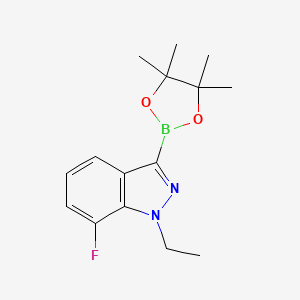
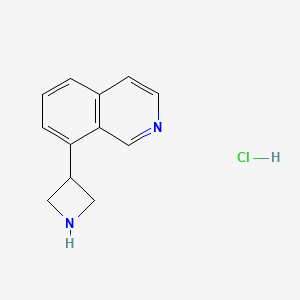

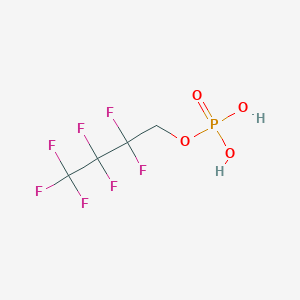
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
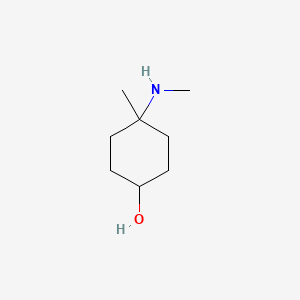

![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
